N-[4-chloro-1-(2-fluorobenzyl)-1H-pyrazol-3-yl]ethanesulfonamide
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Overview
Description
N~1~-[4-CHLORO-1-(2-FLUOROBENZYL)-1H-PYRAZOL-3-YL]-1-ETHANESULFONAMIDE is a synthetic organic compound characterized by its unique chemical structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-[4-CHLORO-1-(2-FLUOROBENZYL)-1H-PYRAZOL-3-YL]-1-ETHANESULFONAMIDE typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a suitable 1,3-dicarbonyl compound.
Introduction of the 2-fluorobenzyl group: This step involves the alkylation of the pyrazole ring with 2-fluorobenzyl chloride under basic conditions.
Sulfonamide formation: The final step involves the reaction of the chlorinated pyrazole derivative with ethanesulfonamide under suitable conditions to form the target compound.
Industrial Production Methods
Industrial production of N1-[4-CHLORO-1-(2-FLUOROBENZYL)-1H-PYRAZOL-3-YL]-1-ETHANESULFONAMIDE follows similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N~1~-[4-CHLORO-1-(2-FLUOROBENZYL)-1H-PYRAZOL-3-YL]-1-ETHANESULFONAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and fluoro positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of amines.
Scientific Research Applications
N~1~-[4-CHLORO-1-(2-FLUOROBENZYL)-1H-PYRAZOL-3-YL]-1-ETHANESULFONAMIDE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N1-[4-CHLORO-1-(2-FLUOROBENZYL)-1H-PYRAZOL-3-YL]-1-ETHANESULFONAMIDE involves its interaction with specific molecular targets. The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
N~1~-[4-CHLORO-1-(2-FLUOROBENZYL)-1H-PYRAZOL-3-YL]-1-ETHANESULFONAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for specific interactions with molecular targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C12H13ClFN3O2S |
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Molecular Weight |
317.77 g/mol |
IUPAC Name |
N-[4-chloro-1-[(2-fluorophenyl)methyl]pyrazol-3-yl]ethanesulfonamide |
InChI |
InChI=1S/C12H13ClFN3O2S/c1-2-20(18,19)16-12-10(13)8-17(15-12)7-9-5-3-4-6-11(9)14/h3-6,8H,2,7H2,1H3,(H,15,16) |
InChI Key |
OOCUVKNCZKBYJL-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)(=O)NC1=NN(C=C1Cl)CC2=CC=CC=C2F |
Origin of Product |
United States |
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